2-[(hexylamino)methyl]phenol
Overview
Description
o-CRESOL, alpha-(HEXYLAMINO)-: is an organic compound that belongs to the class of cresols, which are methylphenols. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, with a methyl group (-CH3) and a hexylamino group (-NH-C6H13) substituents. It is a derivative of o-cresol, which is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of o-CRESOL, alpha-(HEXYLAMINO)- typically involves the alkylation of o-cresol with hexylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.
Industrial Production Methods: Industrial production of o-CRESOL, alpha-(HEXYLAMINO)- may involve the vapor-phase alkylation of o-cresol with hexylamine in the presence of a catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and selectivity. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: o-CRESOL, alpha-(HEXYLAMINO)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group in o-CRESOL, alpha-(HEXYLAMINO)- can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: o-CRESOL, alpha-(HEXYLAMINO)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, o-CRESOL, alpha-(HEXYLAMINO)- is used to study the effects of phenolic compounds on cellular processes. It is also used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In industrial applications, o-CRESOL, alpha-(HEXYLAMINO)- is used as a precursor for the production of resins, plastics, and other materials. It is also employed in the formulation of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of o-CRESOL, alpha-(HEXYLAMINO)- involves its interaction with cellular components, leading to various biochemical effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in oxidative stress responses or interact with receptors that regulate inflammation .
Comparison with Similar Compounds
o-Cresol (2-Methylphenol): A simpler derivative of phenol with a hydroxyl group and a methyl group attached to the benzene ring.
m-Cresol (3-Methylphenol): An isomer of o-cresol with the methyl group in the meta position.
p-Cresol (4-Methylphenol): Another isomer of o-cresol with the methyl group in the para position.
Uniqueness: o-CRESOL, alpha-(HEXYLAMINO)- is unique due to the presence of the hexylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other cresol derivatives and contributes to its specific applications in various fields .
Properties
IUPAC Name |
2-[(hexylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-7-10-14-11-12-8-5-6-9-13(12)15/h5-6,8-9,14-15H,2-4,7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFUIBIXLUFIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148402 | |
Record name | o-Cresol, alpha-(hexylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108098-37-9 | |
Record name | o-Cresol, alpha-(hexylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108098379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Cresol, alpha-(hexylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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